2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps. The starting materials often include benzo[d][1,3]dioxole-5-carboxylic acid and pyridin-3-ylmethylamine. The synthesis may proceed through the formation of intermediate compounds, such as benzo[d][1,3]dioxole-5-carboxamido derivatives, followed by cyclization and amide bond formation under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxole-5-carboxamido)acetic acid
- 1,3-benzodioxole-5-carboxamide
- benzo[d][1,3]dioxole-4,7-dicarboxylic acid
Uniqueness
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS Number: 941879-84-1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole core combined with a pyridine moiety and a thiazole ring. Its molecular formula is C22H20N4O4S with a molecular weight of 436.5 g/mol. The structural representation is as follows:
Property | Value |
---|---|
CAS Number | 941879-84-1 |
Molecular Formula | C₁₈H₂₀N₄O₄S |
Molecular Weight | 436.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the carboxamide group enhances its ability to form hydrogen bonds, potentially increasing binding affinity to target proteins. The pyridinyl and thiazole components may contribute to its selectivity and potency against certain biological pathways.
Anticancer Properties
Research indicates that compounds similar to this one exhibit anticancer activity by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of benzo[d][1,3]dioxole have been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
Antimicrobial Activity
The compound has demonstrated potential antimicrobial activity against a range of pathogens. Studies suggest that the thiazole ring may play a crucial role in disrupting bacterial cell wall synthesis or function, leading to effective bactericidal action .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications on the benzo[d][1,3]dioxole core can significantly influence biological activity:
Modification | Effect on Activity |
---|---|
Substitution on the dioxole ring | Enhanced cytotoxicity against cancer cells |
Alteration of the pyridine position | Increased selectivity for specific receptors |
Research has shown that certain substitutions lead to improved binding affinity for targets such as the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders .
Study on Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against human breast cancer cells. The most active derivative exhibited an IC50 value of 0.5 µM, indicating potent inhibitory activity compared to standard chemotherapeutics .
Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited growth at concentrations as low as 10 µg/mL, demonstrating significant potential as an antimicrobial agent .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(14-6-7-16-17(9-14)30-12-29-16)26-22-25-19-15(4-1-5-18(19)31-22)21(28)24-11-13-3-2-8-23-10-13/h2-3,6-10,15H,1,4-5,11-12H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUUMMYPZCAHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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